N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route includes the alkylation of 4-bromophenol with 1-adamantanol to produce 2-(1-adamantyl)-4-bromophenol. Subsequent O-alkylation with methyl iodide yields 2-(1-adamantyl)-4-bromoanisole. The coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst leads to the formation of the target compound. Finally, alkaline hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate yields N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The molecular formula C₁₉H₂₁N₃O₅S suggests a complex structure. The compound consists of a sulfonamide group, a pyridazinone ring, and a dimethylbenzene moiety. The presence of the 4-methoxyphenyl group and the pyridazinone ring contributes to its unique properties .
Chemical Reactions Analysis
The compound’s chemical reactivity is essential for understanding its behavior. It can undergo reactions with other molecules, potentially affecting its biological activity. For instance, it may react with nucleophiles or electrophiles, leading to modifications in its structure and properties .
Applications De Recherche Scientifique
Pharmacological Applications
Compounds structurally related to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide have been extensively studied for their pharmacological applications. For instance, the novel orally active non-peptide endothelin antagonist TA-0201 has been researched for its ability to target endothelin (ET) receptors, with studies detailing its pharmacokinetic properties in rats. This research provides a basis for understanding how similar compounds can be applied in pharmacological settings, particularly in the development of drugs targeting specific receptors involved in cardiovascular diseases and other conditions (Ohashi, Nakamura, & Yoshikawa, 1999).
Antimicrobial and Antifungal Activity
The synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds demonstrate the antimicrobial and antifungal potential of these molecules. These compounds, which share structural similarities with the specified compound, have been tested against various bacteria and fungi, showcasing their potential as antimicrobial and antifungal agents. This line of research is crucial for the development of new antibiotics and antifungal medications in the face of growing resistance to existing treatments (Sarvaiya, Gulati, & Patel, 2019).
Antitumor and Anticancer Activity
Research into compounds such as celecoxib derivatives has revealed their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies highlight the broad therapeutic applications of sulfonamide derivatives in treating various diseases, including cancer, inflammation, and viral infections. The ability of these compounds to exhibit significant pharmacological activities makes them promising candidates for further drug development and therapeutic application (Küçükgüzel et al., 2013).
Biochemical and Catalytic Applications
The encapsulation of molybdenum(VI) complexes with heterocyclic ligands in materials like zeolite Y demonstrates the use of such compounds in catalysis. These materials have been shown to be effective in the oxidation of primary alcohols and hydrocarbons, indicating their potential in industrial and biochemical processes as reusable catalysts. This research opens avenues for the application of similar compounds in catalytic processes, environmental chemistry, and synthetic organic chemistry (Ghorbanloo & Maleki Alamooti, 2017).
Propriétés
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-4-9-19(14-16(15)2)29(26,27)22-12-13-24-21(25)11-10-20(23-24)17-5-7-18(28-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABKMSVZVMWRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.